2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester
Overview
Description
Synthesis Analysis
This compound is a cross-coupling building block used in the synthesis of tetracycline derivatives . It is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
This compound participates in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Tetracycline Derivatives
This compound is used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Organic Synthesis
Organoboron compounds, including this one, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .
Hydroboration
This compound can be used in hydroboration reactions, which are important for the synthesis of boron-containing compounds .
Functionalizing Deboronation
This compound can be used in the functionalizing deboronation of alkyl boronic esters . This process includes oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of 2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Furthermore, the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , suggesting that it may be stable under a variety of environmental conditions.
properties
IUPAC Name |
2-(4-tert-butylphenyl)ethynyl-di(propan-2-yloxy)borane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2/c1-14(2)20-19(21-15(3)4)13-12-16-8-10-17(11-9-16)18(5,6)7/h8-11,14-15H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYBIDQHHFCWHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC1=CC=C(C=C1)C(C)(C)C)(OC(C)C)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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